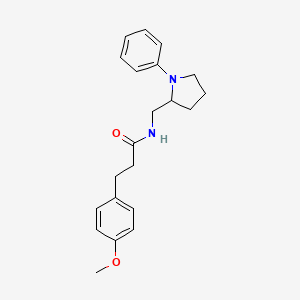

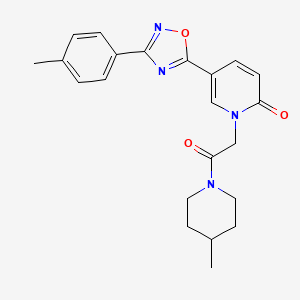

![molecular formula C20H23N3O3S2 B2761804 N-butyl-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252857-37-6](/img/structure/B2761804.png)

N-butyl-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-butyl-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide” is a complex organic compound. The compound contains a butyl group, which is a four-carbon alkyl radical or substituent group . It also contains a methoxybenzyl group and a dihydrothieno[3,2-d]pyrimidin-2-yl group.

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, including the formation of the butyl group, the methoxybenzyl group, and the dihydrothieno[3,2-d]pyrimidin-2-yl group . The exact synthesis process would depend on the specific conditions and reagents used .Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. Proton and carbon-13 NMR are used to analyze the products and make preliminary judgements on the structure of the molecule . IR spectroscopy is used to determine functional groups that would further classify the molecule .Chemical Reactions Analysis

The compound may undergo various chemical reactions, depending on the conditions. For example, it may undergo free radical reactions . The compound may also undergo nucleophilic substitution or oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, its molecular weight can be determined using mass spectrometry . Its solubility, melting point, and boiling point can be determined using standard laboratory techniques.科学的研究の応用

Dual Enzyme Inhibitors

Compounds structurally related to N-butyl-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have been studied for their potential as dual enzyme inhibitors. For instance, a study on classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates revealed their potent inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and cell proliferation. The most potent dual inhibitor from the study demonstrated significant inhibitory effects, highlighting the scaffold's potential in cancer therapy research (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antimicrobial Activities

Another area of application involves the synthesis of compounds with antimicrobial properties. For example, modifications of sulfazecin resulted in the creation of 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid derivatives, showing potent activities against gram-negative bacteria. This research demonstrates the therapeutic potential of these compounds in addressing bacterial resistance (Kishimoto, Sendai, Tomimoto, Hashiguchi, Matsuo, & Ochiai, 1984).

Anti-Inflammatory and Analgesic Agents

Compounds bearing the thiophene and pyrimidine moieties have also been explored for their anti-inflammatory and analgesic properties. A study on novel antiarthritic agents with a 1,2-isothiazolidine-1,1-dioxide (gamma-sultam) skeleton, containing antioxidant moieties, showed significant COX-2 and 5-lipoxygenase (5-LO) inhibitory activities. These compounds were effective in animal arthritic models, suggesting their potential as new therapeutic agents for treating arthritis without causing gastrointestinal damage (Inagaki, Tsuri, Jyoyama, Ono, Yamada, Kobayashi, Hori, Arimura, Yasui, Ohno, Kakudo, Koizumi, Suzuki, Kawai, Kato, & Matsumoto, 2000).

Cytotoxic Activities Against Cancer Cells

The synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, starting from methyl 3-methoxy-5-methylbenzoate, demonstrated cytotoxic activities against a panel of 60 cancer cell lines. This indicates the compound's potential in cancer treatment, showcasing the diversity in the therapeutic applications of such chemical structures (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

特性

IUPAC Name |

N-butyl-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S2/c1-3-4-9-21-17(24)13-28-20-22-16-8-10-27-18(16)19(25)23(20)12-14-6-5-7-15(11-14)26-2/h5-8,10-11H,3-4,9,12-13H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRFDMLNDOQEAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CSC1=NC2=C(C(=O)N1CC3=CC(=CC=C3)OC)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)methanesulfonamide](/img/structure/B2761721.png)

![2-methyl-1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol](/img/structure/B2761722.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2761725.png)

![7-(4-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2761731.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2761734.png)

![2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2761736.png)

![N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2761738.png)

![(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride](/img/structure/B2761739.png)

![N-(2-methylpropyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2761742.png)